Hadacidin - 689-13-4

Hadacidin

Catalog Number: EVT-269281
CAS Number: 689-13-4
Molecular Formula: C3H5NO4
Molecular Weight: 119.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hadacidin is a monocarboxylic acid that is N-hydroxyglycine in which the hydrogen attached to the nitrogen is replaced by a formyl group. It was originally isolated from cultures of Penicillium frequentans. It has a role as a teratogenic agent, an antineoplastic agent, an antimicrobial agent and a Penicillium metabolite. It is a monocarboxylic acid, a N-hydroxy-alpha-amino-acid and an aldehyde.

N-Formyl-N-hydroxyglycine

Compound Description: N-Formyl-N-hydroxyglycine is another name for hadacidin, a naturally occurring antibiotic produced by various fungi. [] It is an analog of L-aspartic acid, acting as a competitive inhibitor of adenylosuccinate synthetase, an enzyme crucial for de novo purine biosynthesis. [] Hadacidin exhibits a broad spectrum of biological activities, including antibacterial, antitumor, and plant growth-inhibitory effects. [, ]

L-Aspartic Acid

Compound Description: L-Aspartic acid is a naturally occurring amino acid involved in various metabolic processes. It serves as a substrate for adenylosuccinate synthetase, the enzyme inhibited by hadacidin, in the de novo biosynthesis of purines. [] L-Aspartic acid is also involved in the urea cycle, nucleotide synthesis, and the production of other amino acids.

Relevance: L-Aspartic acid is a structural analog of hadacidin and competitively binds to adenylosuccinate synthetase, thereby acting as a potential antagonist to hadacidin's inhibitory effects. [, , ]

Compound Description: Adenosine is a purine nucleoside composed of adenine attached to a ribose sugar molecule. It plays a crucial role in energy transfer as a component of ATP and in signal transduction as a constituent of cAMP. [, , ] Adenosine is also involved in regulating various physiological processes, including blood flow and neurotransmission.

Relevance: Adenosine can partially reverse the inhibitory effects of hadacidin on cell multiplication and protein synthesis, suggesting that hadacidin's impact is mediated by depleting cellular adenosine levels. [, ]

Adenine

Relevance: Adenine, in combination with adenosine, effectively reverses the mitotic inhibition caused by hadacidin in developing tooth germs. This suggests that the salvage purine biosynthetic pathways can utilize adenine to overcome the inhibitory effects of hadacidin. []

Inosine Monophosphate (IMP)

Compound Description: Inosine monophosphate (IMP) is a nucleotide and a key intermediate in the de novo purine biosynthesis pathway. It serves as a precursor for both AMP and GMP. [, , ]

Relevance: IMP is a substrate of adenylosuccinate synthetase, the enzyme inhibited by hadacidin. [, , ] Hadacidin competes with L-aspartate for binding to the enzyme-IMP complex, preventing the formation of adenylosuccinate and ultimately inhibiting AMP synthesis. [, ] The affinity of hadacidin for the enzyme is influenced by the presence of either IMP or 2′-deoxy-IMP, highlighting the crucial role of the 2′-hydroxyl group of IMP in inhibitor binding. []

2′-Deoxy-Inosine Monophosphate (2′-deoxy-IMP)

Relevance: While 2′-deoxy-IMP can bind to adenylosuccinate synthetase, the enzyme exhibits a significantly lower affinity for L-aspartate and hadacidin in the presence of 2′-deoxy-IMP compared to IMP. [] This difference in binding affinity suggests that the 2′-hydroxyl group of IMP plays a crucial role in the interaction with the enzyme and its sensitivity to hadacidin. []

Guanosine Monophosphate (GMP)

Relevance: While hadacidin primarily inhibits AMP synthesis, some studies indicate that it might also influence GMP levels indirectly. [] For instance, treatment with hadacidin has been observed to alter the GMP:AMP ratio in luteal tissues, suggesting an interplay between these purine nucleotides in cellular processes. []

6-Thiophosphoryl-IMP

Relevance: Crystallographic studies demonstrated that 6-thiophosphoryl-IMP could bind to the active site of adenylosuccinate synthetase from Escherichia coli. [] This binding, in conjunction with GDP and hadacidin, provided insights into the enzyme's catalytic mechanism and the role of specific amino acid residues in substrate binding and catalysis. []

Hydantocidin 5′-Phosphate

Relevance: Crystallographic studies demonstrated that hydantocidin 5′-phosphate binds to the active site of adenylosuccinate synthetase from Escherichia coli in conjunction with GDP, HPO4(2-), Mg2+, and hadacidin. [] The binding of these ligands induces conformational changes in the enzyme, providing insights into the substrate-binding mechanism and the synergistic inhibitory effects of these compounds. []

Sodium Hadacidin

Relevance: Sodium hadacidin exhibits similar inhibitory effects on adenylosuccinate synthetase as hadacidin. [, , , ] This form of the drug is often preferred in studies investigating the biological effects of hadacidin due to its improved solubility and bioavailability.

Cerulenin

Relevance: Cerulenin is often used as a control in experiments studying the effects of hadacidin on cell growth and metabolism. [, ] While both compounds inhibit cell growth, they do so through different mechanisms. Cerulenin primarily affects fatty acid biosynthesis, while hadacidin targets purine nucleotide synthesis. Comparing their effects helps to dissect the specific contributions of these metabolic pathways to observed cellular changes.

Azaserine

Relevance: Azaserine and hadacidin both interfere with purine biosynthesis but target different enzymes in the pathway. Azaserine acts earlier in the pathway by inhibiting FGARAT, while hadacidin targets adenylosuccinate synthetase. [, , ] These compounds are often used in combination or comparatively to investigate the roles of different steps in purine biosynthesis and explore potential synergistic effects on cell growth and proliferation.

Mycophenolic Acid (MA)

Relevance: Similar to hadacidin and azaserine, mycophenolic acid also disrupts purine nucleotide biosynthesis but by targeting a different enzyme in the pathway. [, ] Mycophenolic acid inhibits IMPDH, which affects the production of GMP, while hadacidin primarily impacts AMP synthesis.

Bredinin (Br)

Relevance: Bredinin, similar to mycophenolic acid, disrupts purine nucleotide biosynthesis by inhibiting IMPDH, affecting GMP production. [] While hadacidin primarily impacts AMP synthesis, comparing the effects of bredinin and hadacidin helps understand the distinct roles of these purine nucleotides in cellular processes, particularly oocyte maturation. []

6-Mercaptopurine

Relevance: Hadacidin antagonizes the growth-inhibitory effects of 6-mercaptopurine, indicating a potential interaction between their mechanisms of action. [, ] This antagonism suggests that hadacidin might interfere with the cellular uptake or metabolism of 6-mercaptopurine, reducing its effectiveness in inhibiting cell growth.

6-Azauracil

Relevance: Similar to its antagonism with 6-mercaptopurine, hadacidin also antagonizes the growth-inhibitory effects of 6-azauracil. [, ] This suggests that hadacidin might interfere with 6-azauracil's cellular uptake or metabolism, ultimately reducing its efficacy.

2,6-Diaminopurine

Relevance: Hadacidin potentiates the growth-inhibitory activity of 2,6-diaminopurine. [, ] This synergistic effect suggests that hadacidin might enhance the cellular uptake, metabolism, or activity of 2,6-diaminopurine, leading to a stronger inhibition of cell growth.

5-Fluorouracil

Relevance: Hadacidin acts additively with 5-fluorouracil in inhibiting the growth of Escherichia coli B. [, ] This additive effect suggests that both compounds target different pathways involved in cell growth and proliferation, leading to a combined inhibitory effect when used together.

Aminopterin

Relevance: Hadacidin exhibits an additive effect with aminopterin on the growth of Escherichia coli B. [, ] This additive effect suggests that hadacidin and aminopterin target distinct pathways involved in cell growth, leading to a combined inhibitory effect when used in combination.

Methotrexate

Relevance: Hadacidin exhibits an additive effect with methotrexate on the growth of Escherichia coli B, similar to its interaction with aminopterin. [, ] This additive effect suggests that hadacidin and methotrexate work through distinct mechanisms to inhibit cell growth, resulting in a combined inhibitory effect when used together.

Overview

Hadacidin is a bioactive compound first isolated and characterized by Kaczka et al. in 1962 from the fermentation of the fungus Penicillium frequentans . It is known for its role as an inhibitor of key enzymes in the purine salvage pathway, specifically Purine Nucleoside Phosphorylase and Adenylosuccinate Synthetase. This compound is structurally related to L-aspartic acid, which allows it to interfere with normal biochemical pathways, leading to significant biological effects .

Source and Classification

Hadacidin is derived from the fermentation of Penicillium frequentans, a filamentous fungus commonly utilized in biotechnological applications for producing various metabolites. The classification of Hadacidin falls under the category of hydroxamic acids, which are known for their diverse biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of Hadacidin involves several steps:

  1. Fermentation: The fungus Penicillium frequentans is cultured in a nutrient-rich medium containing glucose and corn steep liquor.
  2. Extraction: After fermentation, the broth is filtered and centrifuged to separate the biomass from the liquid containing Hadacidin.
  3. Crystallization: The extracted compound is purified by crystallization from a water-ethanol mixture .

This process highlights the importance of optimizing fermentation conditions to maximize yield and purity.

Molecular Structure Analysis

Structure and Data

Hadacidin possesses a complex molecular structure characterized by its N-formyl group, which plays a crucial role in its interaction with target enzymes. The molecular formula is C₆H₈N₂O₃, and its molecular weight is approximately 172.14 g/mol. Detailed structural analysis reveals that Hadacidin coordinates with magnesium ions within enzyme active sites, facilitating its inhibitory action .

Structural Features

  • Functional Groups: Contains hydroxylamine and formyl groups.
  • Binding Sites: The N-formyl group interacts with active-site residues of enzymes like Adenylosuccinate Synthetase .
Chemical Reactions Analysis

Reactions and Technical Details

Hadacidin participates in various chemical reactions:

  1. Oxidation: The hydroxylamino group can be oxidized to form derivatives.
  2. Reduction: Can be reduced to yield N-hydroxyglycine.
  3. Substitution: The formyl group can undergo substitution reactions under specific conditions.

Common reagents include oxygen for oxidation and sodium borohydride for reduction, indicating its versatility in synthetic organic chemistry .

Mechanism of Action

Process and Data

Hadacidin primarily inhibits Purine Nucleoside Phosphorylase and Adenylosuccinate Synthetase, disrupting the purine salvage pathway essential for nucleotide synthesis. The inhibition mechanism involves:

  • Competitive Inhibition: Hadacidin acts as a structural analogue of L-aspartic acid, competing with natural substrates for binding to enzyme active sites.
  • Kinetic Parameters: Studies have shown that Hadacidin affects kinetic parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum reaction velocity), indicating its potency as an inhibitor .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and ethanol, which aids in its extraction during synthesis.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of reactive functional groups .
Applications

Scientific Uses

Hadacidin has several applications across various fields:

  • Biochemistry: Used as a model compound for studying hydroxamic acids' biosynthesis and their role in biological systems.
  • Pharmacology: Investigated for potential anticancer properties due to its ability to inhibit critical enzymes involved in nucleotide metabolism.
  • Agriculture: Explored as a plant growth inhibitor, demonstrating its utility beyond medicinal applications .
Biosynthesis and Metabolic Pathways of Hadacidin

Enzymatic Mechanisms in Hydroxamate Bond Formation

Hadacidin (N-formyl-N-hydroxyglycine) represents the simplest naturally occurring hydroxamic acid, characterized by a critical hydroxamate (-N(OH)C=O) bond [1] [9]. This bond's formation involves specialized enzymatic machinery in Penicillium frequentans and P. aurantioviolaceum. Biochemical studies demonstrate that the hydroxylamino oxygen atom originates from molecular oxygen (O₂), not water, implicating an N-oxygenation mechanism catalyzed by a putative flavin-dependent monooxygenase or cytochrome P450 enzyme [1]. The reaction proceeds via direct oxidation of the amide nitrogen in the proposed intermediate N-hydroxyglycine, followed by formylation. Crucially, experiments ruled out alternative routes involving formylglycine or glyoxylic acid oxime, as these compounds showed minimal incorporation into hadacidin [1] [9]. The hydroxamate bond confers metal-chelating properties, aligning with the evolutionary role of fungal hydroxamates in iron acquisition under scarcity [9].

Table 1: Key Experimental Evidence for Hadacidin Biosynthesis

Experimental ApproachKey FindingBiosynthetic Implication
Isotopic labeling (¹⁴C-glycine)C-1 of glycine exclusively incorporated into glycyl moietyGlycine provides backbone structure
Isotopic labeling (¹⁴C-formate)Formate incorporated into both glycyl and formyl portionsFormate serves as formyl group donor
¹⁸O₂ tracer studiesHydroxylamino oxygen derived from O₂, not H₂ODirect N-oxygenation occurs
Precursor feeding (N-hydroxyglycine)Net stimulation of hadacidin production; rapid incorporationN-hydroxyglycine is a direct biosynthetic intermediate

Role of Glycine and Formate Precursors in Biosynthesis

Tracer studies using isotopically labeled compounds elucidate precursor roles:

  • Glycine: Carbon-1 (carboxyl carbon) is incorporated almost exclusively into the glycyl portion of hadacidin, confirming its role as the structural backbone [1].
  • Formate: Efficiently labels both the glycyl and formyl moieties, indicating its dual role as a one-carbon donor for N-formylation and potential involvement in early pathway reactions [1] [9].
  • Serine: The 2-carbon (C-2) and 3-carbon (C-3) of serine incorporate into both hadacidin segments, suggesting serine’s role in generating glycine and formate pools via serine hydroxymethyltransferase and serine dehydratase enzymes [1].

These precursor relationships highlight the integration of primary metabolism (C₁ metabolism and amino acid pools) into hadacidin biosynthesis. The metabolic flux is tightly regulated, as evidenced by N-hydroxyglycine’s significant stimulation of production compared to glycine alone [1].

N-Oxygenation vs. Post-Formation Hydroxylation Debates

Two mechanistic hypotheses exist for hydroxamate bond formation:1. N-Oxygenation-first hypothesis: Supported by experimental data showing:- Preferential incorporation of N-hydroxyglycine over glycine- O₂ dependence for hydroxylamino oxygen [1]- Enzymatic parallels in siderophore biosynthesis (e.g., ornithine N-oxygenases) [9]2. Post-formation hydroxylation hypothesis: Proposes hydroxylation of a preformed amide bond (formylglycine). This is undermined by:- Poor incorporation of formylglycine into hadacidin- Instability of acetylated intermediates in analogous systems [1]

The N-oxygenation pathway is now widely accepted. However, debates persist regarding potential enzyme promiscuity or species-specific variations in Penicillium, given the diversity of hydroxamate-producing fungi [1] [3] [9].

Regulatory Pathways in Penicillium spp. Fermentation

Hadacidin production is governed by hierarchical regulatory networks:

  • Cluster-specific regulation: The hadacidin biosynthetic gene cluster (BGC) likely encodes a pathway-specific transcription factor (TF), potentially of the Zn(II)₂Cys₆ family, common in fungal secondary metabolism [2]. These TFs bind promoter elements within the cluster to coordinate expression of structural genes (e.g., N-oxygenase, formyltransferase).
  • Global regulators: Cross-talk with broader regulatory systems includes:
  • CreA-mediated carbon catabolite repression (represses secondary metabolism during preferred carbon source utilization)
  • PacC regulation by ambient pH (hadacidin production may be favored in specific pH ranges) [2] [4]
  • Environmental triggers: Iron limitation is a primary inducer, consistent with hadacidin’s role as a weak iron chelator [9]. Trace iron in media suppresses production, explaining its historical oversight [9]. Additional factors include:
  • Nitrogen source availability (aspartate family amino acids influence precursor pools)
  • Oxygen tension (critical for the N-oxygenation step) [1] [4] [7]
  • Epigenetic modulation: Chromatin remodeling via histone acetylation/methylation likely influences BGC accessibility. For example, laeA deletion often silences clusters [2] [10].

Table 2: Transcription Factor Families Regulating Fungal Secondary Metabolites

Transcription FactorBiosynthetic PathwayTF FamilySpeciesRegulatory Role
AflRAflatoxin/SterigmatocystinZn(II)₂Cys₆Aspergillus flavusActivator
CtnACitrininZn(II)₂Cys₆Penicillium expansumActivator
MlcRCompactinZn(II)₂Cys₆Penicillium citrinumActivator
OtaR1Ochratoxin ABasic Leucine zipperPenicillium nordicumActivator/Repressor
Hadacidin-associatedHadacidinPutative Zn(II)₂Cys₆Penicillium spp.Unknown

Transcriptomic studies in Penicillium spp. reveal coordinated upregulation of oxidoreductases (≈20% of differentially expressed genes) and transporters during secondary metabolite induction, suggesting metabolic rewiring toward precursor supply and toxin export [7]. Iron starvation triggers this response via the HapX-like TFs, directly linking hadacidin production to fungal iron homeostasis [2] [9].

Properties

CAS Number

689-13-4

Product Name

Hadacidin

IUPAC Name

2-[formyl(hydroxy)amino]acetic acid

Molecular Formula

C3H5NO4

Molecular Weight

119.08 g/mol

InChI

InChI=1S/C3H5NO4/c5-2-4(8)1-3(6)7/h2,8H,1H2,(H,6,7)

InChI Key

URJHVPKUWOUENU-UHFFFAOYSA-N

SMILES

C(C(=O)O)N(C=O)O

Solubility

Soluble in DMSO

Synonyms

hadacidin
hadacidin, monosodium salt
hadicidine
N-formyl hydroxyaminoacetic acid
N-formyl-N-hydroxyglycine

Canonical SMILES

C(C(=O)O)N(C=O)O

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